

# SHP099: An Allosteric Inhibitor of SHP2 for Therapeutic Intervention

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SHP099

Cat. No.: B15612028

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

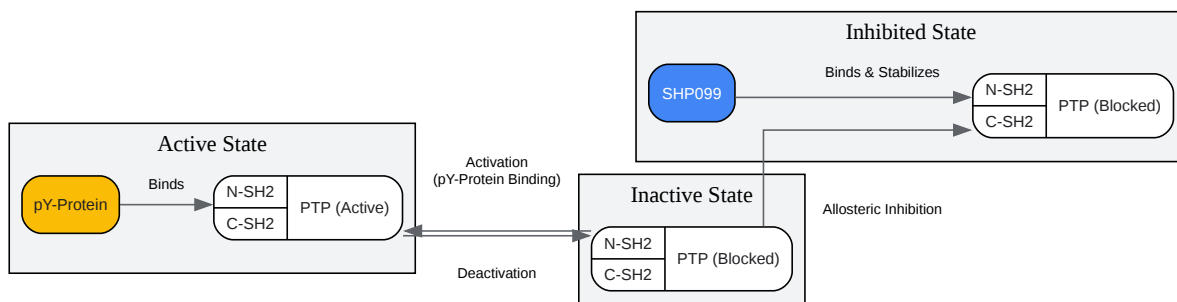
## Introduction

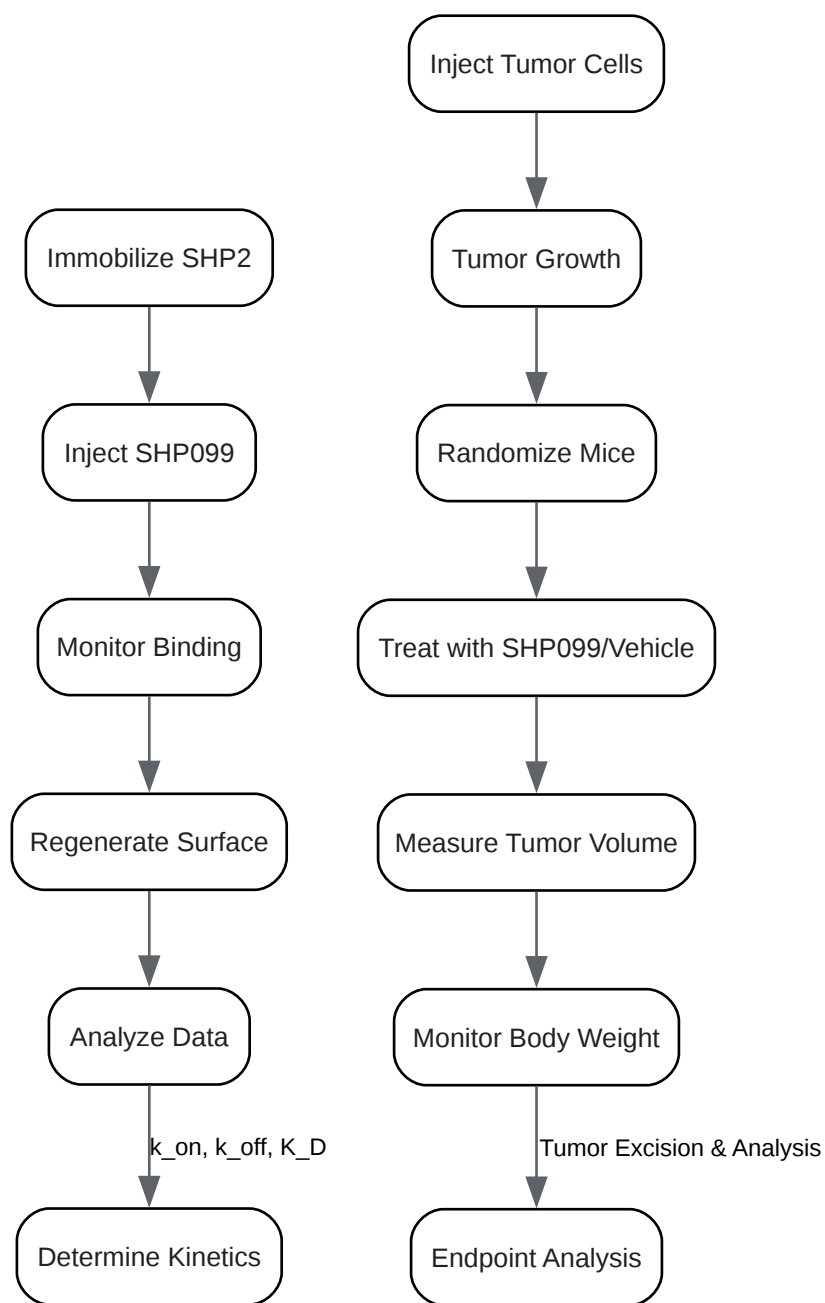
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).<sup>[1]</sup> As a critical component of the RAS-ERK mitogen-activated protein kinase (MAPK) pathway, SHP2 is essential for regulating cell proliferation, differentiation, and survival.<sup>[2]</sup> Dysregulation of SHP2 activity, often through activating mutations, is implicated in developmental disorders such as Noonan syndrome and various malignancies, including leukemia, lung cancer, and breast cancer.<sup>[1][2]</sup> The oncogenic potential of SHP2 has established it as a compelling target for cancer therapy. **SHP099** is a first-in-class, potent, and selective allosteric inhibitor of SHP2.<sup>[1]</sup> This technical guide provides an in-depth overview of **SHP099**, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

## Mechanism of Action

SHP2 is composed of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail. In its inactive state, the N-SH2 domain blocks the active site of the PTP domain, leading to auto-inhibition.<sup>[3]</sup> Upon activation by binding to phosphotyrosine residues on upstream signaling partners, a conformational change occurs, releasing this auto-inhibition and allowing substrate access to the catalytic site.

**SHP099** functions as an allosteric inhibitor by stabilizing the auto-inhibited conformation of SHP2.<sup>[1]</sup> It binds to a pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, effectively locking the enzyme in its inactive state.<sup>[1]</sup> This prevents the catalytic activation of SHP2 and subsequently blocks downstream signaling through the RAS-ERK pathway.<sup>[1]</sup>





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [SHP099: An Allosteric Inhibitor of SHP2 for Therapeutic Intervention]. BenchChem, [2025]. [Online PDF]. Available at:  
[<https://www.benchchem.com/product/b15612028#shp099-as-an-allosteric-inhibitor-of-shp2>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)